molecular formula C10H11BrO B3418471 1-[(4-Bromophenyl)methyl]cyclopropan-1-ol CAS No. 1247169-35-2

1-[(4-Bromophenyl)methyl]cyclopropan-1-ol

Cat. No.: B3418471
CAS No.: 1247169-35-2
M. Wt: 227.10 g/mol
InChI Key: MEJMNPNMLAZIBP-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]cyclopropan-1-ol (CAS: Not explicitly provided in evidence) is a cyclopropane derivative featuring a hydroxyl group directly attached to the strained cyclopropane ring and a 4-bromobenzyl substituent. The compound’s unique structure combines the electronic effects of the bromophenyl group with the steric and electronic constraints of the cyclopropane ring.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJMNPNMLAZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247169-35-2
Record name 1-[(4-bromophenyl)methyl]cyclopropan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Bromophenyl)methyl]cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with cyclopropanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH in ether at low temperatures.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed

    Oxidation: 1-[(4-Bromophenyl)methyl]cyclopropanone.

    Reduction: 1-[(4-Bromophenyl)methyl]cyclopropane.

    Substitution: 1-[(4-Aminophenyl)methyl]cyclopropan-1-ol (when using sodium azide followed by reduction).

Scientific Research Applications

1-[(4-Bromophenyl)methyl]cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its bromophenyl group could facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Key Structural Feature Functional Group Molecular Formula
1-[(4-Bromophenyl)methyl]cyclopropan-1-ol - 4-Bromobenzyl + cyclopropanol -OH C10H11BrO
1-(4-Bromophenyl)cyclopropanol 109240-30-4 4-Bromophenyl + cyclopropanol -OH C9H9BrO
1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol 1249457-49-5 2-Chlorobenzyl + cyclopropanol -OH C10H11ClO
1-(4-Bromophenyl)propan-1-ol 4489-22-9 4-Bromophenyl + linear propanol -OH C9H11BrO
(1-(4-Bromophenyl)cyclopropyl)methanol 98480-31-0 4-Bromophenyl + cyclopropane-methanol -CH2OH C10H11BrO

Table 2: Property Comparisons (Inferred from Evidence)

Compound Name Boiling Point (°C) LogP (Octanol/Water) Acidity (pKa)
This compound Not reported ~2.5 (estimated) ~12-14
1-(4-Bromophenyl)cyclopropanol Not reported ~2.3 (estimated) ~12-14
1-(4-Bromophenyl)propan-1-ol Not reported ~2.8 (estimated) ~16-18
(1-(4-Bromophenyl)cyclopropyl)methanol Not reported ~2.7 (estimated) ~15-17

Research Implications and Gaps

  • Electronic Effects : Bromine’s electron-withdrawing nature in the 4-position may activate the cyclopropane ring toward nucleophilic attack, whereas chlorine in the 2-position (CAS: 1249457-49-5) could sterically hinder such reactions .
  • Ring Strain : The cyclopropane ring’s inherent strain likely enhances reactivity compared to cyclohexane or linear analogs (e.g., CAS: 1282589-52-9), making it a candidate for ring-opening polymerization or catalytic transformations .
  • Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating experimental validation.

Biological Activity

1-[(4-Bromophenyl)methyl]cyclopropan-1-ol is a cyclopropanol derivative that has garnered attention for its potential biological activities. Understanding its interactions with various biological targets is crucial for elucidating its mechanism of action and therapeutic potential.

The compound features a cyclopropane ring substituted with a bromophenyl group and a hydroxymethyl group, contributing to its unique reactivity and biological profile. Its molecular formula is C10H11BrO, and it possesses a molecular weight of 229.1 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Investigations into its antibacterial activity have shown promise, particularly against certain strains of bacteria.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study conducted on the effects of this compound against cancer cell lines demonstrated significant cytotoxicity. The compound was tested against several lines, including:

Cell LineIC50 (µM)
A54915
HeLa20
U37325

These results indicate that the compound may inhibit cell growth effectively at micromolar concentrations, suggesting potential as an anticancer agent .

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound exhibited activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus30
Pseudomonas aeruginosa40

These findings suggest that the compound has a broad spectrum of activity against pathogenic bacteria .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the bromophenyl or hydroxymethyl groups can significantly alter the biological activity of the compound. For instance, replacing the bromine atom with other halogens or functional groups may enhance or diminish its anticancer efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Bromophenyl)methyl]cyclopropan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromophenyl)methyl]cyclopropan-1-ol

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